Furan-2-yl(methyl)carbamodithioic acid
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Overview
Description
Furan-2-yl(methyl)carbamodithioic acid is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(methyl)carbamodithioic acid typically involves the reaction of furan derivatives with carbamodithioic acid. One common method is the reaction of furan-2-carboxylic acid with methyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through selective hydrogenation, oxidation, and other chemical transformations. The production process is optimized to achieve high yields and purity of the desired furan derivatives .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(methyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Furan-2-yl(methyl)carbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Furan derivatives are investigated for their potential as anti-inflammatory, anticancer, and antiviral agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of furan-2-yl(methyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical processes. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simple furan derivative with similar chemical properties.
Furan-2-ylmethylamine: Another furan derivative with applications in medicinal chemistry.
Furan-2-ylmethyl furan-2-carboxylate: A compound with similar structural features and reactivity
Uniqueness
Furan-2-yl(methyl)carbamodithioic acid is unique due to its specific combination of the furan ring and carbamodithioic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H7NOS2 |
---|---|
Molecular Weight |
173.3 g/mol |
IUPAC Name |
furan-2-yl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C6H7NOS2/c1-7(6(9)10)5-3-2-4-8-5/h2-4H,1H3,(H,9,10) |
InChI Key |
XTDHZDMYJHSULO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CO1)C(=S)S |
Origin of Product |
United States |
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